Cyclopentanecarboximidamide
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Overview
Description
Cyclopentanecarboximidamide is a chemical compound with the CAS Number: 81303-69-7 . It has a molecular weight of 112.17 .
Molecular Structure Analysis
The molecular formula of this compound is C6H12N2 . It has an average mass of 112.173 Da and a Monoisotopic mass of 112.100044 Da .The hydrochloride form of this compound has a molecular weight of 148.64 . It is typically stored at room temperature and is available in powder form .
Scientific Research Applications
1. Immune System Effects in Influenza Virus Treatment
Cyclopentanecarboximidamide derivatives, such as RWJ-270201, demonstrate significant potential in treating influenza virus infections. For instance, RWJ-270201, a potent inhibitor of influenza virus neuraminidase, shows efficacy in preventing deaths, reducing lung virus titers, and facilitating humoral immune response in influenza-infected mice, without significantly impacting various immune parameters (Sidwell, Smee, Bailey, & Burger, 2001).
2. Antineoplastic and Immunosuppressive Properties
Cyclosporine, a this compound derivative, is an influential agent in organ transplantation, displaying exceptional immunosuppressive properties. Its selective inhibition of T-helper cell production aids in treatment processes for kidney, heart, liver, and bone marrow transplants. Cyclosporine's efficacy in acute graft-versus-host disease and its impact on regulatory T cells highlight its significant medical applications (Cohen, Loertscher, Rubin, Tilney, Carpenter, & Strom, 1984).
3. Targeted Cancer Therapy
The linkage of monoclonal antibodies to this compound derivatives, such as maytansine, has been explored for targeted cancer therapy. This approach aims to enhance tumor selectivity of cytotoxic drugs and is currently undergoing clinical evaluation. The strategy demonstrates the potential of using highly potent drugs with previously limited therapeutic utility due to toxicity (Chari, 2008).
4. Mechanisms in Cellular Protein Synthesis
Research involving cycloheximide, another derivative, contributes to our understanding of cellular processes, particularly in protein synthesis. It has been used to study messenger RNA's entrance into polyribosomes, revealing insights into the mechanisms of protein synthesis at the ribosomal level (Rosbash, 1972).
5. Development of Antibody-Drug Conjugates
Developments in antibody-drug conjugates using this compound derivatives have been significant in cancer therapy. This approach involves attaching potent cytotoxic agents, like maytansinoids, to monoclonal antibodies, enabling targeted delivery and improved efficacy in tumor cell destruction (Chari, 2008).
6. Role in Prostaglandin Bioactivity
Cyclopentenone prostaglandins, formed by dehydration within the cyclopentane ring of certain prostaglandins, exhibit significant anti-inflammatory, anti-neoplastic, and anti-viral activities. Their mechanism of action, involving interaction with cellular target proteins rather than G-protein coupled receptors, underscores their therapeutic potential (Straus & Glass, 2001).
Safety and Hazards
Properties
IUPAC Name |
cyclopentanecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H3,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMALUJUDHRIMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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